molecular formula C16H10Cl2N2O2 B11705966 6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide

6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B11705966
M. Wt: 333.2 g/mol
InChI Key: SCHRQZXONBCTSH-UHFFFAOYSA-N
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Description

6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of 6,8-dichloro-3-formylchromone with aniline in the presence of a base such as piperidine. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted chromene derivatives.

    Oxidation and Reduction Reactions: Oxidized or reduced imino-chromene derivatives.

    Coupling Reactions: Coupled products with various aryl or alkyl groups.

Scientific Research Applications

6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation by forming hydrogen bonds with key amino acids in the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-dichloro-2-imino-N-phenyl-2H-chromene-3-carboxamide is unique due to its specific substitution pattern on the chromene ring, which imparts distinct biological activities. Its dual chlorine substitution at positions 6 and 8, combined with the imino and carboxamide functionalities, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H10Cl2N2O2

Molecular Weight

333.2 g/mol

IUPAC Name

6,8-dichloro-2-imino-N-phenylchromene-3-carboxamide

InChI

InChI=1S/C16H10Cl2N2O2/c17-10-6-9-7-12(15(19)22-14(9)13(18)8-10)16(21)20-11-4-2-1-3-5-11/h1-8,19H,(H,20,21)

InChI Key

SCHRQZXONBCTSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=N)Cl)Cl

Origin of Product

United States

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